2-(3-Bromophenyl)cyclobutan-1-one
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Overview
Description
2-(3-Bromophenyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It features a cyclobutanone ring substituted with a 3-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and a boron reagent under mild conditions . Another method involves the ring expansion of cyclopropyl alcohols using a chiral dual-hydrogen-bond donor and hydrogen chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)cyclobutan-1-one involves its interaction with molecular targets through various pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the bromine atom is replaced by nucleophiles, resulting in the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)cyclobutan-1-one
- 2-(2-Bromophenyl)cyclobutan-1-one
- Cyclobutanone
Uniqueness
2-(3-Bromophenyl)cyclobutan-1-one is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C10H9BrO |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-(3-bromophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9BrO/c11-8-3-1-2-7(6-8)9-4-5-10(9)12/h1-3,6,9H,4-5H2 |
InChI Key |
LRENYOPIBCLDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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